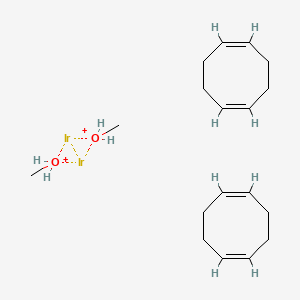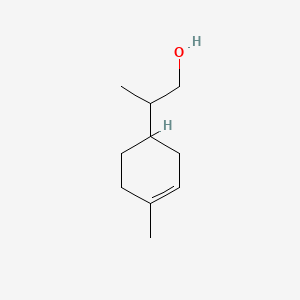
NICKEL(II) FLUORIDE TETRAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) Fluoride Tetrahydrate is an inorganic compound with the molecular formula NiF2·4H2O. It is a white crystalline solid, commonly known as Nickel Fluoride. It is a water-soluble salt and is used in a variety of industrial and laboratory applications. This compound is a useful reagent for the synthesis of other compounds and has been studied for its potential applications in biomedical research.
Applications De Recherche Scientifique
Nickel Toxicity and Plant Growth
Research has shown that nickel, including compounds like nickel(II) fluoride tetrahydrate, plays a dual role in plant growth. While essential for normal plant growth, enzymatic activities, and metabolic reactions at low concentrations, nickel can become toxic at higher levels, leading to reduced seed germination, root and shoot growth, biomass accumulation, and overall production. The study by Hassan et al. (2019) emphasizes the need for understanding the functional roles and toxic effects of nickel on plants, highlighting the environmental sources of nickel, its effects, tolerance mechanisms, and possible remediation approaches for nickel toxicity in plants Hassan et al., 2019.
Adsorptive Removal of Nickel Ions
The adsorptive removal of nickel(II) ions from aqueous environments is another significant area of research. The review by Raval et al. (2016) discusses the use of various adsorbents, including activated carbon, nanomaterials, and biosorbents, for nickel ion removal from water. This study provides insights into the equilibrium adsorption isotherms, kinetics, and thermodynamics of nickel adsorption processes, underscoring the importance of identifying efficient adsorbents for environmental remediation Raval et al., 2016.
Nickel Extraction Techniques
In the context of mining and metal extraction, research into the extraction of nickel, iron, and cobalt from nickel laterite ores using additives such as chlorides, sulfur, and alkali oxides is noteworthy. The study by Dong et al. (2018) reviews the use of these additives in enhancing the extraction process, suggesting a need for further research on reaction mechanisms and the development of environmentally friendly additives Dong et al., 2018.
Fluoride Effects on Titanium Alloys
The effects of fluoride, including this compound, on titanium alloys are also of interest, especially in dentistry. The review by Fragou and Eliades (2010) discusses how fluoride can affect the mechanical properties and ion release of titanium alloys used in dental applications, highlighting the need for further research to understand the clinical relevance of these effects Fragou & Eliades, 2010.
Nickel Biogeochemistry and Environmental Impact
Studies on the biogeochemistry of nickel and its environmental impact, including its toxicity and detoxification mechanisms in plants, are crucial for understanding how nickel compounds interact with ecosystems. Ameen et al. (2019) review the sources, bioavailability, and effects of nickel in soil, highlighting the narrow range between nickel's essential and toxic concentrations for plants Ameen et al., 2019.
Safety and Hazards
Orientations Futures
Nickel(II) Fluoride Tetrahydrate is generally immediately available in most volumes. Ultra-high purity and high purity compositions improve both optical quality and usefulness as scientific standards. Nanoscale elemental powders and suspensions, as alternative high surface area forms, may be considered .
Mécanisme D'action
Target of Action
Nickel(II) Fluoride Tetrahydrate (NiF2•4H2O) is an ionic compound of nickel and fluorine . It is primarily used in industrial applications, particularly in metal production . The primary target of this compound is nickel metal, where it forms a passivating surface on nickel alloys in the presence of hydrogen fluoride or elemental fluorine .
Mode of Action
This compound interacts with its target, nickel metal, by forming a passivating surface. This interaction occurs when nickel metal is exposed to fluorine . The compound is also used as a catalyst for the synthesis of chlorine pentafluoride .
Biochemical Pathways
It is known that a melt of nif2 and kf reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate . This suggests that this compound may play a role in the formation of these compounds.
Pharmacokinetics
This compound is a water-insoluble nickel source
Result of Action
The primary result of this compound’s action is the formation of a passivating surface on nickel alloys when exposed to hydrogen fluoride or elemental fluorine . This makes nickel and its alloys suitable materials for storage and transport of these fluorine and related fluorinating agents .
Action Environment
This compound is stable in air , suggesting that it has high environmental stability Its action, efficacy, and stability may be influenced by factors such as temperature, humidity, and the presence of other chemical agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) Fluoride Tetrahydrate can be achieved through a precipitation reaction between a soluble nickel salt and a soluble fluoride salt in an aqueous solution.", "Starting Materials": [ "Nickel(II) Nitrate Hexahydrate (Ni(NO3)2.6H2O)", "Sodium Fluoride (NaF)", "Distilled Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of Nickel(II) Nitrate Hexahydrate in 50 mL of distilled water to form a clear solution.", "Dissolve 2.5 g of Sodium Fluoride in 50 mL of distilled water to form a clear solution.", "Slowly add the Sodium Fluoride solution to the Nickel(II) Nitrate solution while stirring continuously.", "A white precipitate of Nickel(II) Fluoride will form.", "Filter the precipitate and wash it with distilled water.", "Dry the precipitate at 60°C for 24 hours to obtain Nickel(II) Fluoride Tetrahydrate." ] } | |
Numéro CAS |
13940-83-5 |
Formule moléculaire |
F2H8NiO4 |
Poids moléculaire |
168.75 g/mol |
Nom IUPAC |
nickel(2+);difluoride;tetrahydrate |
InChI |
InChI=1S/2FH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
HHPKUIWWHLVHQQ-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.[F-].[F-].[Ni+2] |
Origine du produit |
United States |
Q & A
Q1: What are the catalytic properties of Nickel(II) Fluoride Tetrahydrate and its applications in organic synthesis?
A1: this compound has been identified as an effective heterogeneous catalyst in organic synthesis. Its high acidity, thermal stability, and water tolerance contribute to its catalytic activity []. One notable application is in the synthesis of hexahydroacridine-1,8(2H,5H)-diones, a class of compounds with pharmacological significance. The compound catalyzes the Hantzsch reaction, a one-pot, three-component condensation involving an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonium acetate in refluxing water []. This method offers a cost-effective and environmentally benign route to these valuable compounds with excellent yields and simple work-up procedures [].
Q2: What is the crystal structure of a Nickel(II) complex containing biguanide ligands and why is this structure interesting?
A2: Research has been conducted on Bis(biguanidinium)this compound, a complex with the formula Ni(C2N5H7)2F2 • 4H2O []. This complex forms orange-colored, needle-shaped crystals that can be obtained by evaporating a saturated aqueous solution at room temperature []. The crystal structures of biguanide complexes, in general, are of interest due to the medicinal properties often exhibited by these compounds and their unique stereochemistry []. Further investigation of these structures aims to provide a deeper understanding of the stereochemistry-activity relationships in these complexes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)



